Nizofenone

Beschreibung

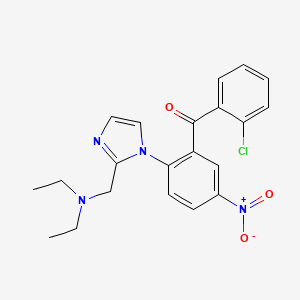

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22/h5-13H,3-4,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGBZLHGOVJDET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54533-86-7 (fumarate), 54533-86-7 (unspecified maleate) |

Source

|

| Record name | Nizofenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401014745 |

Source

|

| Record name | Nizofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54533-85-6 |

Source

|

| Record name | Nizofenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54533-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nizofenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nizofenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nizofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIZOFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A2NOC3R88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nizofenone: A Technical Overview of its Chemical Structure and Properties

Abstract

Nizofenone is a neuroprotective agent that has demonstrated efficacy in mitigating neuronal damage following cerebral anoxia. This technical guide provides a detailed examination of the chemical structure of this compound, its physicochemical properties, and relevant experimental methodologies for its study. The intended audience for this document includes researchers, scientists, and professionals engaged in drug development and neuroscience.

Chemical Structure and Identification

This compound is chemically identified as (2-chlorophenyl)(2-{2-[(diethylamino)methyl]-1H-imidazol-1-yl}-5-nitrophenyl)methanone.[1] Its structure comprises a central benzophenone core, substituted with a chloro group, a nitro group, and a diethylaminomethyl-imidazole moiety.

The canonical SMILES representation for this compound is: Clc1ccccc1C(=O)c3cc(--INVALID-LINK--=O)ccc3n2ccnc2CN(CC)CC[1]

Below is a two-dimensional representation of the this compound chemical structure.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H21ClN4O3 | [1][2][3] |

| Molecular Weight | 412.87 g/mol | |

| CAS Number | 54533-85-6 | |

| Melting Point | 75-76 °C | |

| Boiling Point | 609.7 °C at 760 mmHg | |

| Density | 1.28 g/cm³ | |

| Flash Point | 322.5 °C | |

| Vapor Pressure | 8.3 x 10⁻¹⁵ mmHg at 25°C | |

| Refractive Index | 1.623 | |

| pKa (Predicted) | 8.75 ± 0.25 |

Mechanism of Action

This compound exerts its neuroprotective effects through a multifactorial mechanism. The core of its action is the amelioration of the imbalance between energy demand and supply in ischemic brain tissue. It has been shown to inhibit the excessive release of glutamate and the accumulation of lactate during and after an ischemic event. Furthermore, this compound possesses radical-scavenging properties, comparable to vitamin E, which allows it to inhibit lipid peroxidation induced by oxygen radicals. This combination of effects helps to reduce neuronal cell death and preserve brain tissue integrity following anoxic or ischemic insults.

Experimental Protocols

Synthesis of this compound

Detailed, step-by-step synthesis protocols for this compound are described in patents DE 2403416 and US 3915981. Unfortunately, the specific experimental procedures from these patents were not available in the public domain resources accessed for this guide.

In Vivo Model of Global Cerebral Ischemia: 4-Vessel Occlusion (4-VO) in Rats

A common and relevant experimental model to evaluate the neuroprotective effects of compounds like this compound is the 4-vessel occlusion (4-VO) model in rats. This procedure induces transient forebrain ischemia, leading to delayed neuronal death, particularly in the CA1 region of the hippocampus.

Objective: To induce a controlled and reproducible global cerebral ischemic event in rats to study the pathophysiology of ischemic brain injury and to test the efficacy of neuroprotective agents.

Methodology:

The 4-VO model is a two-day surgical procedure:

-

Day 1: Vertebral Artery Cauterization

-

The rat is anesthetized, and the alar foramina of the first cervical vertebra are exposed.

-

The vertebral arteries are permanently occluded by electrocauterization.

-

Loose silk sutures are placed around each common carotid artery for subsequent occlusion.

-

The incisions are closed, and the animal is allowed to recover.

-

-

Day 2: Transient Common Carotid Artery Occlusion

-

The rat is re-anesthetized.

-

The previous neck incision is reopened to expose the common carotid arteries.

-

Global cerebral ischemia is induced by tightening the sutures or applying atraumatic clips to occlude both common carotid arteries for a defined period (e.g., 10-30 minutes).

-

Following the ischemic period, the clips or sutures are removed to allow for reperfusion of the brain.

-

The incision is closed, and the animal is monitored during recovery.

-

Post-Procedure Evaluation:

-

Histological Analysis: Brain tissue is collected at various time points post-ischemia to assess neuronal damage, typically using staining methods like cresyl violet or Fluoro-Jade.

-

Behavioral Testing: Cognitive deficits, particularly spatial memory, are often assessed using tasks such as the Morris water maze.

Below is a diagram illustrating the workflow for the 4-Vessel Occlusion experimental model.

Caption: Workflow of the 4-Vessel Occlusion model.

References

The Advent of a Neuroprotectant: Early Studies and Discovery of Nizofenone (Y-9179)

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Nizofenone, designated Y-9179 during its development, emerged from early research as a promising neuroprotective agent with potential applications in acute neurological conditions such as stroke. This imidazole derivative was investigated for its ability to shield neurons from the devastating consequences of cerebral anoxia and ischemia. This technical guide delves into the foundational studies that characterized this compound, presenting a comprehensive overview of its discovery, mechanism of action, and the preclinical and clinical evidence that defined its early development. The information is tailored for researchers, scientists, and professionals in the field of drug development, providing a detailed look at the quantitative data, experimental methodologies, and logical frameworks of the initial research.

Core Pharmacological Profile

This compound (chemical formula: C₂₁H₂₁ClN₄O₃, molar mass: 412.87 g·mol⁻¹) is a benzophenone derivative. Its neuroprotective effects are attributed to a multi-faceted mechanism of action, primarily centered on mitigating the downstream effects of cerebral ischemia.

Mechanism of Action

Early investigations revealed that this compound's protective effects against ischemic brain injury are not due to a single molecular interaction but rather a combination of beneficial actions on key pathophysiological events that occur during and after an ischemic insult.[1]

The proposed mechanisms of action include:

-

Free Radical Scavenging: this compound acts as a potent scavenger of free radicals, helping to reduce oxidative stress, a major contributor to neuronal damage following ischemia.[1]

-

Inhibition of Excitotoxicity: The drug has been shown to suppress the release of the excitatory neurotransmitter glutamate, which, in excess, leads to a toxic influx of calcium into neurons and subsequent cell death.

-

Reduction of Metabolic Disturbances: this compound helps to ameliorate the metabolic crisis that occurs in ischemic tissue by reducing the accumulation of lactate.

-

Preservation of Cellular Energy: Studies have indicated that this compound aids in preserving cerebral energy stores under anoxic conditions.

-

Inhibition of Free Fatty Acid Liberation: The drug has been found to suppress the ischemia-induced liberation of free fatty acids in the brain.

The following diagram illustrates the key points in the ischemic cascade and the proposed intervention points of this compound.

Preclinical Studies

A series of pivotal preclinical studies in animal models of cerebral ischemia provided the initial evidence for the neuroprotective efficacy of this compound.

Feline Model of Middle Cerebral Artery Occlusion

One of the earliest and most cited studies utilized a feline model of chronic middle cerebral artery (MCA) occlusion to compare the protective effects of this compound (Y-9179) with pentobarbital.

Experimental Protocol:

-

Subjects: Adult cats.

-

Ischemia Model: Permanent occlusion of the middle cerebral artery.

-

Treatment Groups:

-

This compound (Y-9179)

-

Pentobarbital

-

Saline (Control)

-

-

Outcome Measures:

-

Mortality rate

-

Infarction size (assessed histologically)

-

Neurological status

-

Quantitative Data Summary:

| Treatment Group | Mortality Rate | Infarction Size Reduction | Reference |

| This compound (Y-9179) | Lower than control | Statistically significant | |

| Pentobarbital | Lower than control | Statistically significant | |

| Control (Saline) | Higher than treated groups | - |

The study concluded that this compound significantly reduced the size of the cerebral infarction and improved outcomes in a manner comparable to pentobarbital, but with potentially fewer sedative side effects.

Rodent Models of Cerebral Ischemia

Further studies in rodent models corroborated the neuroprotective effects of this compound.

Experimental Protocol (Rat Model):

-

Subjects: Rats.

-

Ischemia Model: 4-vessel occlusion to induce transient forebrain ischemia.

-

Treatment: this compound (10 mg/kg, i.p.).

-

Outcome Measures:

-

Neuronal cell death in the hippocampus (CA1 pyramidal cells).

-

Extracellular levels of glutamate and lactate in the hippocampus (measured by microdialysis).

-

Quantitative Data Summary:

| Outcome Measure | Ischemia (Control) | Ischemia + this compound | Reference |

| Hippocampal CA1 Neuronal Death | Significant | Significantly inhibited | |

| Extracellular Glutamate Increase | Marked increase | Completely inhibited | |

| Post-ischemic Lactate Increase | Marked increase | Completely inhibited |

These findings provided strong evidence for this compound's ability to counteract the key neurochemical changes associated with ischemic brain injury.

The following diagram outlines a generalized workflow for preclinical evaluation of neuroprotective agents like this compound in a rodent model of focal cerebral ischemia.

Early Clinical Evaluation

The promising preclinical data led to the investigation of this compound in clinical settings, particularly for patients with subarachnoid hemorrhage (SAH), a condition often complicated by delayed cerebral ischemia.

Double-Blind Clinical Trial in Subarachnoid Hemorrhage

A significant early clinical study was a double-blind, placebo-controlled trial to evaluate the effect of this compound on delayed ischemic neurological deficits following aneurysmal rupture.

Experimental Protocol:

-

Patient Population: Patients with SAH due to aneurysmal rupture.

-

Study Design: Cooperative double-blind clinical trial.

-

Treatment Groups:

-

This compound (Y-9179)

-

Placebo

-

-

Primary Outcome: Incidence and severity of delayed ischemic neurological deficits.

Key Findings:

While the study did not demonstrate that this compound could prevent the occurrence of vasospasm, a primary cause of delayed ischemia, it did suggest a beneficial effect on neurological outcomes in patients who developed vasospasm and received the drug. The group with sufficient drug coverage around the onset of vasospasm had a significantly better outcome compared to the placebo group.

Synthesis and Discovery

Information regarding the specific details of the initial synthesis and the discovery process of this compound (Y-9179) is not extensively available in the public domain. However, its chemical structure as 2'-chloro-2-(2-diethylaminomethyl-1-imidazolyl)-5-nitrobenzophenone fumarate indicates a synthetic pathway likely involving the coupling of a substituted benzophenone with an imidazole derivative. The development was likely driven by a screening program aimed at identifying compounds with protective effects against cerebral anoxia.

Conclusion

The early studies on this compound (Y-9179) established it as a neuroprotective agent with a multifaceted mechanism of action. Preclinical investigations in various animal models of cerebral ischemia consistently demonstrated its ability to reduce infarct size and mitigate the deleterious biochemical cascade triggered by a lack of blood flow and oxygen to the brain. While early clinical trials showed some promise in improving neurological outcomes in specific patient populations, the drug's development trajectory did not lead to widespread clinical use. Nevertheless, the foundational research on this compound contributed significantly to the understanding of neuroprotection and provided a valuable case study for the development of future therapies for acute ischemic stroke and other neurological emergencies. The data and experimental frameworks from these early studies remain a relevant resource for scientists and researchers in the ongoing quest for effective neuroprotective drugs.

References

Pharmacological Profile of Nizofenone: A Technical Guide for Neuroprotection Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nizofenone is a potent neuroprotective agent with a multifaceted pharmacological profile, demonstrating significant efficacy in preclinical models of cerebral ischemia and hypoxia. Its clinical application in preventing delayed ischemic neurological deficits following subarachnoid hemorrhage underscores its therapeutic relevance. This technical guide provides an in-depth overview of this compound's core neuroprotective mechanisms, supported by quantitative data from key experimental studies, detailed experimental protocols, and visualizations of its proposed signaling pathways. The primary mechanisms of action of this compound include the amelioration of the energy imbalance in ischemic tissue, complete inhibition of ischemia-induced glutamate release, potent free radical scavenging, and prevention of lipid peroxidation.

Quantitative Pharmacological Data

While specific IC50 and ED50 values for this compound are not consistently reported across the literature, its potent neuroprotective effects have been quantified in various in vivo and in vitro models. The following tables present a summary of the available quantitative data.

| Parameter | Model | Species | Dose/Concentration | Effect | Reference |

| Neuroprotection | KCN-induced mortality | Mice | 0.3 mg/kg (i.p.) | Significant decrease in mortality rate | [1] |

| 4-vessel occlusion | Rats | 10 mg/kg (i.p.) | Significant inhibition of neuronal cell death in hippocampus | [2] | |

| Metabolic Regulation | KCN-induced anoxia | Mice | 10 mg/kg (i.p.) | Ameliorated depletion of high-energy phosphates and glucose; reduced lactate accumulation | [1] |

| Glutamate Release | 4-vessel occlusion (ischemia) | Rats | 10 mg/kg (i.p.) | Completely inhibited the increase in extracellular glutamate | [2] |

| Antioxidant Activity | General assessment | - | - | Radical-scavenging action comparable to vitamin E | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the neuroprotective profile of this compound.

Four-Vessel Occlusion Model in Rats (for inducing transient global cerebral ischemia)

This protocol is adapted from methodologies used in studies investigating ischemia-induced glutamate release, a key target of this compound.

Objective: To induce transient global cerebral ischemia to study the neuroprotective effects of pharmacological agents.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Micro-aneurysm clips

-

Heating pad

-

Suture materials

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.

-

Vertebral Artery Occlusion: Make a midline cervical incision and expose the vertebral arteries. Cauterize the vertebral arteries bilaterally at the level of the first cervical vertebra.

-

Common Carotid Artery Occlusion: Carefully isolate both common carotid arteries, ensuring the vagus nerves are not damaged. Place loose ligatures around each artery.

-

Induction of Ischemia: The day after vertebral artery occlusion, re-anesthetize the animal. Tighten the ligatures around the common carotid arteries for a predetermined period (e.g., 15 minutes) to induce global cerebral ischemia.

-

Reperfusion: Release the ligatures on the common carotid arteries to allow for reperfusion.

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a specified time point relative to the ischemic insult (e.g., before or after).

-

Outcome Measures: Assess neurological deficits, infarct volume (e.g., using TTC staining), or perform neurochemical analyses (e.g., microdialysis for glutamate) at desired time points post-ischemia.

KCN-Induced Mortality in Mice (for assessing protection against cytotoxic hypoxia)

This model evaluates a compound's ability to protect against cellular energy metabolism disruption.

Objective: To determine the protective effect of a compound against chemically-induced cytotoxic hypoxia.

Materials:

-

Male ICR mice (20-25g)

-

Potassium cyanide (KCN) solution

-

This compound solution

-

Syringes and needles

Procedure:

-

Animal Grouping: Randomly assign mice to control and treatment groups.

-

Drug Administration: Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle to the respective groups.

-

Induction of Hypoxia: After a predetermined pretreatment time, administer a lethal dose of KCN (e.g., via subcutaneous injection).

-

Observation: Record the time to death or the number of surviving animals within a specified observation period.

-

Data Analysis: Analyze the data to determine if the treatment significantly increases survival time or reduces mortality rate compared to the control group.

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This in vitro assay measures a key indicator of oxidative damage.

Objective: To quantify the extent of lipid peroxidation in brain tissue and assess the inhibitory effect of a compound.

Materials:

-

Brain tissue homogenate

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

This compound solution at various concentrations

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare brain tissue homogenates in a suitable buffer.

-

Reaction Mixture: To the brain homogenate, add the test compound (this compound) at various concentrations or vehicle.

-

Induction of Peroxidation: Induce lipid peroxidation using an agent like ferrous sulfate or hydrogen peroxide.

-

TBARS Reaction: Stop the reaction by adding TCA, followed by the addition of TBA solution. Heat the mixture (e.g., at 95°C for 60 minutes) to allow the formation of the MDA-TBA adduct.

-

Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of TBARS using a standard curve generated with a malondialdehyde (MDA) standard. Determine the percentage inhibition of lipid peroxidation by this compound at different concentrations.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its ability to intervene in multiple, interconnected pathways that are activated during cerebral ischemia.

Caption: Proposed neuroprotective mechanisms of this compound in cerebral ischemia.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments designed to characterize the neuroprotective properties of a compound like this compound.

Caption: General experimental workflow for evaluating a neuroprotective compound.

Caption: Workflow for in vitro assessment of antioxidant activity.

Conclusion

This compound stands as a significant neuroprotective compound with a well-documented, multi-target mechanism of action against the pathological cascades of cerebral ischemia. Its ability to mitigate energy failure, excitotoxicity, and oxidative stress provides a robust defense for neuronal tissue. The quantitative data, though lacking exhaustive IC50/ED50 values in publicly accessible literature, consistently affirm its high potency in preclinical models. The experimental protocols detailed herein offer a foundational framework for further investigation into this compound's properties and for the screening of novel neuroprotective candidates. Future research aimed at delineating the specific molecular interactions and downstream signaling modulations of this compound will be instrumental in refining its therapeutic use and in the broader endeavor of neuroprotective drug development.

References

- 1. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain protection against oxygen deficiency by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Nizofenone: A Comprehensive Technical Guide on its Role as a Free Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizofenone, a neuroprotective agent, has demonstrated significant efficacy in mitigating ischemic brain injury. A substantial body of evidence highlights its role as a potent free radical scavenger, contributing to its therapeutic effects. This technical guide provides an in-depth analysis of this compound's antioxidant properties, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal cell death and neurological deficits. A critical component of this cascade is the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which inflicts damage upon cellular macromolecules, including lipids, proteins, and nucleic acids.

This compound, a benzophenone derivative, has emerged as a promising neuroprotective agent. Its therapeutic utility is, in large part, attributed to its capacity to counteract the deleterious effects of oxidative stress. This document elucidates the specific free radical scavenging activities of this compound, providing a detailed examination of its antioxidant profile.

Mechanism of Action: Free Radical Scavenging

This compound's primary role as a free radical scavenger is centered on its ability to directly neutralize harmful reactive oxygen species and inhibit lipid peroxidation. Its antioxidant activity has been shown to be comparable to that of alpha-tocopherol (Vitamin E), a well-established biological antioxidant.[1][2]

The proposed mechanism involves the donation of a hydrogen atom from the this compound molecule to a free radical, thereby stabilizing the radical and preventing it from causing further cellular damage. This action is particularly crucial in the lipid-rich environment of the brain, where lipid peroxidation can propagate rapidly, leading to widespread membrane damage.

The consequence of this radical scavenging is the amelioration of several downstream pathological events associated with cerebral ischemia. By reducing the oxidative burden, this compound helps to preserve cellular integrity and function.

Quantitative Data on Free Radical Scavenging Activity

The antioxidant efficacy of this compound has been quantified in several key assays. The following tables summarize the available data, providing a clear comparison of its activity.

Table 1: Inhibition of Lipid Peroxidation

This assay measures the ability of a compound to inhibit the oxidative degradation of lipids. In the study by Yasuda et al. (1981), lipid peroxidation was induced in a rat brain mitochondrial suspension using ascorbic acid and Fe²⁺. The level of malondialdehyde (MDA), a byproduct of lipid peroxidation, was measured.

| Assay System | Concentration of this compound | Observed Effect | Reference |

| Rat Brain Mitochondria + Ascorbic Acid/Fe²⁺ | 10 µM | Partial inhibition of peroxidative disintegration | [2] |

| Rat Brain Mitochondria + Ascorbic Acid/Fe²⁺ | 100-200 µM | Complete inhibition of peroxidative disintegration | [2] |

| Rat Brain Mitochondria + Ascorbic Acid/Fe²⁺ | - | Activity approximately equivalent to α-tocopherol | [2] |

Table 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging

The DPPH assay is a common method to evaluate the ability of a compound to scavenge stable free radicals. While specific IC₅₀ values are not detailed in the available literature abstracts, the scavenging activity has been confirmed.

| Assay System | Observation | Reference |

| DPPH radical assay | This compound scavenges the DPPH free radical |

Note: Further research is required to determine the precise IC₅₀ value of this compound in the DPPH assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Inhibition of Lipid Peroxidation in Rat Brain Mitochondria

This protocol is based on the methodology described by Yasuda et al. (1981).

Objective: To assess the ability of this compound to inhibit iron and ascorbate-induced lipid peroxidation in a biological membrane system.

Materials:

-

Rat brain mitochondria suspension

-

Ascorbic acid solution

-

Ferrous iron (Fe²⁺) solution

-

This compound solutions of varying concentrations (10 µM to 200 µM)

-

Alpha-tocopherol solution (for comparison)

-

Phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

Spectrophotometer

Procedure:

-

Prepare a suspension of rat brain mitochondria in phosphate buffer.

-

Aliquot the mitochondrial suspension into experimental tubes.

-

Add varying concentrations of this compound or alpha-tocopherol to the respective tubes. A control tube with no antioxidant should also be prepared.

-

Initiate lipid peroxidation by adding ascorbic acid and Fe²⁺ to the suspensions.

-

Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Centrifuge the samples to pellet the precipitated protein.

-

Add TBA reagent to the supernatant and heat in a boiling water bath for a specified time to allow for the formation of the MDA-TBA adduct (a pink chromogen).

-

Cool the samples and measure the absorbance of the supernatant at a specific wavelength (typically 532 nm) using a spectrophotometer.

-

The degree of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples containing this compound to the control.

-

A decrease in the turbidity of the mitochondrial suspension can also be monitored as an indicator of peroxidative disintegration.

DPPH Radical Scavenging Assay

This is a generalized protocol for the DPPH assay, as the specific parameters used for this compound are not detailed in the available literature.

Objective: To evaluate the free radical scavenging capacity of this compound using the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

This compound solutions of varying concentrations

-

Methanol or ethanol (as solvent)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare a series of dilutions of this compound in the same solvent.

-

In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution.

-

Add varying volumes of the this compound solutions to the DPPH solution. A control containing only the DPPH solution and solvent should be prepared.

-

Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH radical discoloration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

Signaling Pathways and Downstream Effects

The free radical scavenging activity of this compound is a critical upstream event that leads to a cascade of beneficial downstream effects in the context of cerebral ischemia. By mitigating oxidative stress, this compound influences several key signaling pathways and cellular processes that are dysregulated during an ischemic insult.

During ischemia, there is an excessive release of the excitatory neurotransmitter glutamate, leading to excitotoxicity. This is coupled with an accumulation of lactate due to the shift to anaerobic metabolism. This compound has been shown to inhibit both of these pathological processes. Furthermore, the liberation of free fatty acids, which can be a source of further radical generation, is also suppressed by this compound.

Conclusion

This compound exhibits a potent free radical scavenging activity that is a cornerstone of its neuroprotective effects in cerebral ischemia. Its ability to inhibit lipid peroxidation at a level comparable to alpha-tocopherol underscores its significance as an antioxidant. While further studies are warranted to fully elucidate its quantitative scavenging capacity against a broader range of reactive oxygen species, the existing data strongly support its role in mitigating oxidative stress. The information compiled in this technical guide provides a solid foundation for future research and development of this compound and related compounds as therapies for oxidative stress-mediated neurological disorders.

References

In-Vitro Neuroprotective Effects of Nizofenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizofenone is a neuroprotective agent that has demonstrated significant potential in mitigating neuronal damage associated with ischemic events.[1] In-vitro studies are crucial for elucidating the specific mechanisms through which this compound exerts its protective effects at the cellular and molecular levels. This technical guide provides a comprehensive overview of the key in-vitro assays and methodologies used to evaluate the neuroprotective properties of this compound, focusing on its role in counteracting glutamate excitotoxicity, oxidative stress, and subsequent apoptotic pathways. While quantitative in-vitro data for this compound is limited in publicly available literature, this guide outlines the standard experimental protocols and expected qualitative outcomes based on existing research.

Core Neuroprotective Mechanisms of this compound

In-vitro investigations of this compound's neuroprotective effects center around its ability to interfere with key pathological events that lead to neuronal cell death. These mechanisms include:

-

Inhibition of Glutamate Excitotoxicity: this compound has been shown to suppress the release of glutamate, a primary excitatory neurotransmitter that, in excess, leads to neuronal damage.[2]

-

Radical Scavenging and Antioxidant Activity: The compound exhibits potent radical-scavenging action, comparable to vitamin E, and inhibits lipid peroxidation induced by oxygen radicals.[1]

-

Modulation of Intracellular Calcium Overload: By inhibiting excitotoxic cascades, this compound helps maintain intracellular calcium homeostasis.

-

Preservation of Mitochondrial Integrity: this compound's antioxidant and anti-excitotoxic properties contribute to the protection of mitochondrial function.

-

Anti-Apoptotic Effects: By mitigating the upstream triggers of programmed cell death, this compound can reduce neuronal apoptosis.

Quantitative Data Summary

While specific IC50 and EC50 values from in-vitro studies on this compound are not widely reported in the available literature, the following tables summarize the qualitative and semi-quantitative findings regarding its neuroprotective efficacy.

Table 1: Efficacy of this compound in In-Vitro Neurotoxicity Models

| In-Vitro Model | Key Parameter Measured | Observed Effect of this compound | Source |

| Glutamate Excitotoxicity | Neuronal Viability | Protective | General finding |

| Glutamate Release | Inhibitory (in-vivo data suggests complete inhibition) | [2] | |

| Oxidative Stress | Cell Viability | Protective | General finding |

| Reactive Oxygen Species (ROS) | Scavenging activity comparable to Vitamin E | [1] | |

| Lipid Peroxidation | Inhibitory | ||

| Oxygen-Glucose Deprivation (OGD) | Neuronal Viability | Protective | Implied by its mechanism |

| Apoptosis | Caspase-3 Activity | Inhibitory | Implied by its mechanism |

| DNA Fragmentation (TUNEL) | Reduced | Implied by its mechanism |

Table 2: Effects of this compound on Key Cellular and Molecular Targets

| Target | Assay | Observed Effect of this compound | Source |

| Intracellular Calcium [Ca2+]i | Calcium Imaging (e.g., Fura-2) | Attenuation of pathological increase | Implied by anti-excitotoxic action |

| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | Stabilization | Implied by antioxidant properties |

Experimental Protocols

This section details the methodologies for key in-vitro experiments to assess the neuroprotective effects of this compound.

Glutamate Excitotoxicity Assay

This assay evaluates the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.

-

Cell Culture:

-

Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats or mice).

-

Cells are plated on poly-D-lysine or poly-L-ornithine coated plates or coverslips.

-

Cultures are maintained in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27) for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.

-

-

Treatment:

-

Cultures are pre-incubated with various concentrations of this compound for a specified period (e.g., 1-24 hours).

-

Glutamate is then added to the culture medium at a neurotoxic concentration (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).

-

Following glutamate exposure, the medium is replaced with fresh, glutamate-free medium containing this compound.

-

-

Assessment of Neuroprotection (24 hours post-insult):

-

Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable neurons (e.g., using Trypan Blue exclusion).

-

Cytotoxicity: Measured by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

-

Oxidative Stress Assays

These assays determine the antioxidant properties of this compound.

-

Cell Culture and Treatment:

-

Neuronal cells (e.g., primary neurons or SH-SY5Y neuroblastoma cells) are cultured as described above.

-

Cells are pre-treated with this compound.

-

Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor (e.g., rotenone).

-

-

Measurement of ROS:

-

The intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy.

-

-

Sample Preparation:

-

Neuronal cells are treated with an inducing agent (e.g., Fe²⁺/ascorbate) in the presence or absence of this compound.

-

Cells are lysed, and the lysate is used for the assay.

-

-

Assay Principle:

-

Lipid peroxidation generates malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS).

-

TBARS react with thiobarbituric acid (TBA) at high temperature and low pH to form a colored adduct.

-

The absorbance of the adduct is measured spectrophotometrically (typically at 532 nm).

-

Intracellular Calcium Imaging

This technique visualizes changes in intracellular calcium concentration ([Ca²⁺]i) in real-time.

-

Cell Preparation and Dye Loading:

-

Primary neurons are grown on glass coverslips.

-

Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.

-

-

Imaging:

-

The coverslip is mounted on a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

-

Cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and emission is collected at ~510 nm.

-

A baseline [Ca²⁺]i is established.

-

Cells are perfused with a solution containing glutamate or another depolarizing agent, with or without this compound.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay evaluates the effect of this compound on mitochondrial health.

-

Cell Preparation and Staining:

-

Neuronal cultures are treated with an insult (e.g., glutamate or an oxidative stressor) in the presence or absence of this compound.

-

Cells are then incubated with the cationic fluorescent dye JC-1.

-

-

Principle of JC-1 Staining:

-

In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.

-

In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

-

-

Analysis:

-

The ratio of red to green fluorescence is determined using a fluorescence microscope or a flow cytometer. A higher red/green ratio indicates healthier mitochondria.

-

Apoptosis Assays

These assays determine if this compound can prevent programmed cell death.

-

Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Procedure:

-

Treated cells are fixed and permeabilized.

-

Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto the 3'-hydroxyl ends of fragmented DNA.

-

The labeled cells are visualized by fluorescence microscopy.

-

-

Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

-

Procedure:

-

Cell lysates are prepared from treated and control cells.

-

A fluorogenic or colorimetric substrate containing the caspase-3 recognition sequence (DEVD) is added to the lysates.

-

Cleavage of the substrate by active caspase-3 releases a fluorescent or colored molecule, which is quantified.

-

Conclusion

The in-vitro experimental protocols detailed in this guide provide a robust framework for characterizing the neuroprotective mechanisms of this compound. By employing these assays, researchers can systematically evaluate its efficacy in mitigating glutamate excitotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis. While specific quantitative data from in-vitro studies on this compound remain to be fully elucidated and published, the available evidence strongly supports its multifaceted neuroprotective profile. Further in-vitro research is warranted to establish precise dose-response relationships and to fully unravel the molecular signaling pathways modulated by this promising neuroprotective agent.

References

An In-Depth Technical Guide to the Investigational History of Nizofenone in Neurology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizofenone, a potent neuroprotective agent, has been the subject of significant investigation for its therapeutic potential in neurological disorders, particularly those involving cerebral ischemia. This technical guide provides a comprehensive overview of the investigational history of this compound, detailing its mechanism of action, preclinical and clinical studies, and the experimental protocols utilized in its evaluation. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily targeting the pathophysiological cascade initiated by cerebral ischemia. Its key mechanisms of action include:

-

Free Radical Scavenging: this compound is a potent scavenger of free radicals, comparable to vitamin E, and effectively inhibits oxygen radical-induced lipid peroxidation[1]. This action is critical in mitigating the oxidative stress that follows an ischemic event, a major contributor to neuronal damage.

-

Inhibition of Excitotoxicity: A hallmark of ischemic brain injury is the excessive release of the excitatory neurotransmitter glutamate, leading to excitotoxicity and neuronal death. This compound has been shown to completely block ischemia-induced glutamate release[1][2].

-

Preservation of Cerebral Energy Metabolism: Ischemia leads to a rapid depletion of cerebral high-energy phosphate stores (like ATP), an accumulation of lactate, and a decrease in glucose concentrations. This compound has been demonstrated to ameliorate these anoxic disorders of cerebral energy metabolism, helping to maintain the cerebral energy charge potential close to its normal value[3].

-

Reduction of Ischemic Byproducts: The drug also significantly inhibits the post-ischemic accumulation of lactate, further contributing to its neuroprotective profile[2].

Preclinical Investigations

The cerebroprotective effects of this compound have been extensively evaluated in various experimental models of cerebral hypoxia and ischemia. These studies have provided a robust preclinical foundation for its clinical investigation.

Animal Models of Cerebral Ischemia and Hypoxia

A variety of animal models have been employed to simulate the conditions of stroke and other ischemic brain injuries to test the efficacy of this compound.

-

Rodent Models:

-

KCN-Induced Anoxia in Mice: This model induces histotoxic anoxia. This compound demonstrated a dose-dependent decrease in the rate of KCN-induced mortality.

-

Bilateral Carotid Artery Occlusion in Mongolian Gerbils: This model produces forebrain ischemia. This compound was shown to significantly reduce the mortality rate following transient bilateral occlusion of the carotid arteries.

-

Four-Vessel Occlusion in Rats: This model of transient global cerebral ischemia was used to demonstrate this compound's ability to inhibit neuronal cell death in the hippocampus.

-

-

Feline Model:

-

Middle Cerebral Artery Occlusion (MCAO) in Cats: This model of focal cerebral ischemia was used in early investigations to show that this compound could significantly decrease the size of the resulting infarction.

-

Summary of Preclinical Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Preclinical Study: KCN-Induced Mortality in Mice | |

| Dose (i.p.) | Effect |

| 0.3 mg/kg | Significant protection against mortality |

| 10 mg/kg | Ameliorated KCN-induced anoxic disorder of cerebral energy metabolism |

| Preclinical Study: Transient Bilateral Carotid Artery Occlusion in Mongolian Gerbils | ||

| Treatment | Dosage | Mortality Rate (1-month follow-up) |

| Control | - | 100% |

| This compound | 30 mg/kg | 41% (p < 0.01) |

| Pentobarbital | 60 mg/kg | 40% (p < 0.01) |

| Preclinical Study: Middle Cerebral Artery Occlusion in Cats | |

| Treatment | Effect |

| This compound (Y-9179) | Statistically significant decrease in infarction rate |

| Pentobarbital | Statistically significant decrease in infarction rate |

Clinical Investigations

The promising preclinical data led to the clinical investigation of this compound, primarily in the context of subarachnoid hemorrhage (SAH), a condition often complicated by delayed cerebral ischemia due to vasospasm.

Multi-Center Double-Blind Clinical Study in Subarachnoid Hemorrhage

A pivotal multi-center, controlled, double-blind clinical study was conducted to evaluate the efficacy of this compound in patients with SAH.

-

Study Design: 208 patients with SAH were enrolled within two weeks of the initial hemorrhage. 102 patients received this compound in addition to conventional therapy, while 106 patients received a placebo.

-

Primary Outcomes: The study assessed functional recovery and other clinical findings.

-

Key Findings:

-

Treatment with this compound was significantly more effective than placebo in terms of functional recovery (p < 0.05).

-

While there was no significant difference in the overall mortality rate between the two groups, a significantly higher percentage of survivors in the this compound group had a good outcome (p < 0.05).

-

The beneficial effects of this compound were particularly pronounced in patients who developed delayed ischemic symptoms.

-

Summary of Clinical Trial Data

| Clinical Trial: this compound in Subarachnoid Hemorrhage | |||

| Group | Number of Patients | Functional Recovery | Good Outcome in Survivors |

| This compound | 102 | Significantly better than placebo (p < 0.05) | Significantly higher than placebo (p < 0.05) |

| Placebo | 106 | - | - |

Experimental Protocols

To facilitate reproducibility and further research, this section details the methodologies for key experiments cited in the investigational history of this compound.

KCN-Induced Anoxia Model in Mice

Objective: To assess the protective effect of this compound against histotoxic anoxia.

Protocol:

-

Male ICR mice are used.

-

This compound is administered intraperitoneally (i.p.) at varying doses (e.g., 0.3 mg/kg).

-

After a set time, potassium cyanide (KCN), a potent inhibitor of cellular respiration, is administered to induce anoxia.

-

The primary endpoint is the rate of mortality, which is recorded and compared between the this compound-treated and control groups.

-

For biochemical analysis, at a higher dose (e.g., 10 mg/kg i.p.), brain tissue is collected to measure levels of high-energy phosphates (ATP), glucose, and lactate to assess the impact on cerebral energy metabolism.

Four-Vessel Occlusion Model in Rats

Objective: To evaluate the neuroprotective effect of this compound against transient global cerebral ischemia.

Protocol:

-

Male Wistar rats are used.

-

The vertebral arteries are electrocauterized.

-

On the following day, the common carotid arteries are occluded for a defined period (e.g., 15 minutes) to induce global cerebral ischemia.

-

This compound (e.g., 10 mg/kg i.p.) or a vehicle is administered prior to the ischemic insult.

-

Following reperfusion, neuronal cell death, particularly in the vulnerable CA1 region of the hippocampus, is assessed at a later time point (e.g., 7 days) using histological techniques.

-

Microdialysis can be employed to measure the extracellular levels of glutamate and lactate in the hippocampus during and after ischemia to assess the biochemical effects of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Cats

Objective: To investigate the effect of this compound on focal cerebral ischemia.

Protocol:

-

Adult cats are anesthetized.

-

The middle cerebral artery is permanently occluded via a transorbital approach.

-

Administration of this compound (identified as Y-9179 in early studies) or a saline control is initiated 30 minutes after MCAO and continued for a set period (e.g., 3 days).

-

The animals are observed for a week, after which they are sacrificed.

-

The brains are sectioned, and the area of infarction is measured using planimetry to determine the extent of ischemic damage.

Signaling Pathways and Development Timeline

The precise molecular signaling pathways through which this compound exerts its neuroprotective effects are complex and likely involve the modulation of multiple interconnected cascades. The inhibition of glutamate release and the reduction of oxidative stress are key downstream effects.

Caption: Proposed neuroprotective mechanism of this compound in cerebral ischemia.

The development of this compound (formerly Y-9179) was undertaken by Yoshitomi Pharmaceutical Industries, Ltd. in Japan. The company, which has since become part of Mitsubishi Tanabe Pharma Corporation, has a history of developing psychotropic and other pharmaceutical agents.

Caption: Investigational and development timeline of this compound.

Conclusion

This compound has a well-documented history as a neuroprotective agent with a multi-modal mechanism of action. Preclinical studies robustly demonstrated its efficacy in various models of cerebral ischemia, leading to successful clinical trials in patients with subarachnoid hemorrhage. Its ability to combat excitotoxicity, oxidative stress, and metabolic dysfunction highlights its therapeutic potential. This technical guide serves as a comprehensive resource for understanding the scientific journey of this compound and provides a foundation for future research in the development of novel neuroprotective strategies.

References

- 1. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a neuroprotective drug, suppresses glutamate release and lactate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain protection against oxygen deficiency by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Nizofenone's Attenuation of Neuronal Cell Death Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizofenone is a potent neuroprotective agent that has demonstrated significant efficacy in mitigating neuronal cell death across various preclinical models of cerebral ischemia and hypoxia. Its multifaceted mechanism of action involves the attenuation of several key pathological cascades initiated by ischemic insults. This technical guide provides an in-depth analysis of this compound's effects on neuronal cell death pathways, presenting quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the underlying signaling mechanisms. The primary modes of action of this compound include potent free radical scavenging, inhibition of excitotoxic glutamate release, preservation of cellular energy homeostasis through the prevention of ATP depletion, and reduction of lactate accumulation. Clinical evidence further supports its use in preventing delayed ischemic neurological deficits following subarachnoid hemorrhage. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating neuroprotective strategies.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a combination of synergistic mechanisms that target critical pathways in the pathophysiology of ischemic neuronal injury.

Free Radical Scavenging and Inhibition of Lipid Peroxidation

A primary mechanism of this compound's neuroprotective action is its potent free radical scavenging activity, which is comparable to that of vitamin E.[1] By neutralizing reactive oxygen species (ROS), this compound effectively inhibits oxygen radical-induced lipid peroxidation, a major contributor to cell membrane damage and neuronal death following ischemic events.[1]

Attenuation of Excitotoxicity

This compound has been shown to completely block the excessive release of glutamate induced by ischemia.[1][2] This is a critical neuroprotective function, as high concentrations of extracellular glutamate lead to overstimulation of glutamate receptors, particularly NMDA receptors, resulting in excitotoxicity and neuronal demise.

Preservation of Energy Metabolism

During ischemic and anoxic conditions, this compound helps to maintain cerebral energy metabolism. It ameliorates the depletion of adenosine triphosphate (ATP) and the accumulation of lactate, thereby preserving the cellular energy charge potential.[3] This preservation of energy homeostasis is crucial for maintaining ion gradients and other essential cellular functions necessary for neuronal survival.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key studies investigating the neuroprotective efficacy of this compound in various experimental models.

| Experimental Model | Species | This compound Dose | Key Finding | Reference |

| KCN-induced anoxia | Mice | 0.3 mg/kg (i.p.) | Significant dose-dependent decrease in mortality rate. | |

| KCN-induced anoxia | Mice | 10 mg/kg (i.p.) | Ameliorated the depletion of high-energy phosphates and glucose, and reduced lactate accumulation. | |

| 4-vessel occlusion (15 min ischemia) | Rats | 10 mg/kg (i.p.) | Significantly inhibited neuronal cell death in the hippocampus CA1 region. | |

| 4-vessel occlusion (15 min ischemia) | Rats | 10 mg/kg (i.p.) | Completely inhibited the ischemia-induced increase in extracellular glutamate and post-ischemic lactate accumulation. | |

| Subarachnoid Hemorrhage (Clinical Trial) | Humans | Not specified in abstract | Significantly more effective than placebo in functional recovery (p < 0.05). |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the neuroprotective effects of this compound.

Animal Models of Cerebral Ischemia

Four-Vessel Occlusion (4-VO) Model in Rats:

This model is widely used to induce transient global cerebral ischemia.

-

Surgical Preparation (Day 1):

-

Rats are anesthetized.

-

The vertebral arteries are permanently occluded by electrocauterization through the alar foramina of the first cervical vertebra.

-

Loose ligatures are placed around both common carotid arteries.

-

-

Ischemic Insult (Day 2):

-

The conscious rat is briefly restrained.

-

The common carotid arteries are occluded for a predetermined duration (e.g., 15 minutes) by tightening the ligatures.

-

Reperfusion is initiated by releasing the ligatures.

-

-

This compound Administration:

-

This compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time relative to the ischemic insult.

-

-

Outcome Assessment:

-

After a survival period (e.g., 7 days), brain tissue is collected for histological analysis (e.g., counting surviving neurons in the hippocampal CA1 region).

-

Microdialysis can be performed during and after ischemia to measure extracellular levels of neurotransmitters (e.g., glutamate) and metabolites (e.g., lactate).

-

Biochemical Assays

Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay):

Lipid peroxidation is a marker of oxidative stress.

-

Tissue Preparation: Brain tissue is homogenized in a suitable buffer (e.g., KCl solution).

-

Thiobarbituric Acid (TBA) Reaction: The homogenate is incubated with a solution containing TBA at a high temperature (e.g., 95°C). MDA in the sample reacts with TBA to form a colored adduct.

-

Quantification: The absorbance of the resulting solution is measured spectrophotometrically (e.g., at 532 nm). The concentration of MDA is calculated using a standard curve.

Measurement of ATP Levels:

Cellular ATP levels are an indicator of energy status.

-

Sample Collection: Brain tissue is rapidly frozen in liquid nitrogen to halt metabolic activity.

-

Extraction: ATP is extracted from the tissue using an appropriate method (e.g., perchloric acid extraction).

-

Quantification: ATP levels are measured using a luciferin-luciferase-based bioluminescence assay. The light emitted is proportional to the amount of ATP present.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

This compound's Impact on Ischemic Cascade

Experimental Workflow for Evaluating this compound

References

- 1. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a neuroprotective drug, suppresses glutamate release and lactate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound administration in the acute stage following subarachnoid hemorrhage. Results of a multi-center controlled double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vivo Dissolution of Nizofenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizofenone is a neuroprotective agent that has demonstrated significant potential in preclinical studies for its ability to mitigate ischemic brain injury.[1] Its therapeutic effects are attributed to its capacity to inhibit glutamate release, reduce lactate accumulation, and scavenge free radicals during periods of cerebral ischemia.[1][2] Proper dissolution and formulation of this compound are critical for ensuring accurate dosing and maximizing its bioavailability in in-vivo experimental models. These application notes provide a detailed protocol for the dissolution of this compound for intraperitoneal (i.p.) administration in animal studies, based on established practices for similar compounds.

Physicochemical Properties and Dosage Summary

This compound is chemically known as 2'-chloro-2-(2-diethylaminomethyl-1-imidazolyl)-5-nitrobenzophenone fumarate. The fumarate salt form generally confers improved aqueous solubility compared to the free base. Preclinical studies have utilized a range of effective dosages administered intraperitoneally.

| Parameter | Value | Species | Reference |

| Chemical Formula | C₂₁H₂₁ClN₄O₃ · C₄H₄O₄ | - | Implied |

| Administration Route | Intraperitoneal (i.p.) | Mice, Rats | [3][4] |

| Effective Dosage Range | 0.3 mg/kg - 10 mg/kg | Mice, Rats |

Experimental Protocol: Dissolution of this compound for In-Vivo Administration

This protocol outlines a recommended procedure for dissolving this compound for intraperitoneal injection in rodents. It is crucial to maintain sterile conditions throughout the process to prevent contamination.

Materials:

-

This compound fumarate powder

-

Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Normal Saline)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade (if required)

-

Polyethylene glycol 400 (PEG 400), sterile (if required)

-

Sterile water for injection

-

Sterile vials

-

Sterile syringes and needles (appropriate gauge for the animal species)

-

Vortex mixer

-

pH meter and sterile pH adjustment solutions (e.g., 0.1 N HCl, 0.1 N NaOH) (optional)

-

Analytical balance

-

Laminar flow hood

Procedure:

-

Aseptic Preparation: Perform all steps in a laminar flow hood to ensure sterility.

-

Weighing: Accurately weigh the required amount of this compound fumarate powder based on the desired concentration and final volume.

-

Primary Dissolution (Aqueous Vehicle):

-

Transfer the weighed this compound powder to a sterile vial.

-

Add a small volume of sterile normal saline to the vial to create a paste.

-

Gradually add the remaining volume of sterile normal saline while vortexing continuously to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. If the solution is clear, it is ready for administration.

-

-

Alternative Dissolution (Co-Solvent System - if necessary):

-

If this compound does not fully dissolve in normal saline, a co-solvent system may be required.

-

Option 1 (DMSO/Saline):

-

Dissolve the this compound powder in a small volume of DMSO (e.g., 5-10% of the final volume).

-

Once fully dissolved, slowly add sterile normal saline to reach the final desired volume while vortexing. Note: Ensure the final concentration of DMSO is kept to a minimum (ideally <5% v/v) to avoid potential toxicity.

-

-

Option 2 (PEG 400/Saline):

-

Dissolve the this compound powder in a volume of PEG 400 (e.g., up to 40% of the final volume).

-

Once dissolved, slowly add sterile normal saline to reach the final desired volume while vortexing.

-

-

-

pH Adjustment (Optional):

-

If solubility issues persist, the pH of the solution can be adjusted. Measure the pH of the solution using a sterile probe.

-

Adjust the pH with sterile 0.1 N HCl or 0.1 N NaOH to a physiologically acceptable range (typically pH 6.5-7.5) to potentially improve solubility.

-

-

Final Inspection and Administration:

-

Once a clear solution is obtained, it is ready for administration.

-

Draw the solution into a sterile syringe with the appropriate needle for the animal species and injection volume.

-

Administer the solution intraperitoneally as per the approved animal protocol.

-

Vehicle Selection Considerations:

The choice of vehicle is critical for the tolerability and validity of in-vivo studies.

| Vehicle | Advantages | Disadvantages |

| 0.9% Saline | Isotonic, well-tolerated, minimal physiological effect. | May not be suitable for poorly water-soluble compounds. |

| DMSO | Excellent solubilizing agent for many compounds. | Can have intrinsic biological effects and cause local irritation at higher concentrations. |

| PEG 400 | Good co-solvent, generally well-tolerated. | Can be viscous and may have some biological effects at higher concentrations. |

Visualizations

Proposed Neuroprotective Mechanism of this compound

References

- 1. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a neuroprotective drug, suppresses glutamate release and lactate accumulation PMID: 7813567 | MCE [medchemexpress.cn]

- 3. Imidazole-Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]

Application Notes and Protocols for Nizofenone in Rodent Models of Stroke

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizofenone is a neuroprotective compound that has demonstrated significant cerebroprotective effects in various preclinical models of cerebral ischemia and hypoxia. Its mechanism of action involves the amelioration of the energy imbalance in ischemic tissue, inhibition of excessive glutamate release, and radical-scavenging properties.[1][2][3] These application notes provide a summary of the available data on the recommended dosage of this compound in rodent models of stroke, detailed experimental protocols for its administration, and an overview of its neuroprotective mechanisms. It is important to note that the majority of the available quantitative data comes from studies conducted in mice.

Data Presentation: this compound Dosage and Effects in Mouse Models of Cerebral Ischemia

The following table summarizes the quantitative data from studies investigating the effects of this compound in mouse models of cerebral ischemia.

| Animal Model | Dosage (Route) | Timing of Administration | Observed Effects | Reference |

| KCN-induced anoxia in mice | 0.3 mg/kg (i.p.) | Pre-treatment | Dose-dependent decrease in mortality rate.[1] | [1] |

| KCN-induced anoxia in mice | 10 mg/kg (i.p.) | Pre-treatment | Ameliorated anoxic disorder of cerebral energy metabolism, characterized by preventing the depletion of high-energy phosphate stores and glucose, and reducing the accumulation of lactate. | |

| Global ischemia (bilateral carotid artery occlusion) in mice | ≥ 3 mg/kg (i.p.) | Pre-treatment | Dose-dependently and remarkably increased survival time. | |

| Ischemia induced by decapitation in mice | Not specified | Pre-treatment | Marked suppression of both free fatty acid liberation (arachidonic and stearic acids) and ATP depletion. |

Experimental Protocols

Due to the limited availability of detailed protocols for this compound administration in rat models of stroke, the following section provides a standard protocol for inducing focal cerebral ischemia via middle cerebral artery occlusion (MCAO) in rats. This is followed by a recommended protocol for this compound administration, which is extrapolated from the available mouse data. Researchers should optimize the dosage and administration timing for their specific experimental setup.

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of transient focal cerebral ischemia.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature (37°C)

-

Surgical microscope

-

Micro-surgical instruments

-

4-0 silicone-coated nylon monofilament suture

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the rat using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance in a mix of N₂O and O₂).

-

Place the rat in a supine position on a heating pad to maintain normothermia.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA with a 4-0 silk suture.

-

Make a small incision in the ECA stump.

-

Introduce the silicone-coated 4-0 nylon monofilament suture through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the CCA bifurcation.

-

(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion.

-

After the desired period of occlusion (e.g., 60, 90, or 120 minutes), carefully withdraw the filament to allow reperfusion.

-

Ligate the ECA stump, remove the ligature from the CCA, and close the cervical incision.

-

Allow the animal to recover from anesthesia in a warm cage.

Protocol 2: Administration of this compound

This recommended protocol is based on effective dosages observed in mouse studies and should be optimized for rat models.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, dimethyl sulfoxide (DMSO) followed by dilution in saline)

-

Syringes and needles for administration

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in a suitable vehicle. The final concentration should be prepared to deliver the desired dose in an appropriate injection volume (e.g., 1-2 ml/kg for intraperitoneal injection).

-

Timing of Administration:

-

Pre-treatment: Administer this compound intraperitoneally (i.p.) at a dose range of 0.3 mg/kg to 10 mg/kg, 30 to 60 minutes prior to the induction of MCAO.

-

Post-treatment: To assess the therapeutic window, administer this compound (i.p. or intravenously) at various time points after the onset of reperfusion (e.g., immediately, 1 hour, 2 hours post-reperfusion).

-

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route in rodent studies. For a more rapid onset of action, intravenous (i.v.) administration can be considered, though the dosage may need to be adjusted.

Assessment of Neuroprotective Effects

Neurological Deficit Scoring

Assess neurological function at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., Bederson's or a 5-point scale).

Example 5-Point Neurological Deficit Score:

-

0: No apparent neurological deficit.

-

1: Forelimb flexion.

-

2: Decreased resistance to lateral push (and forelimb flexion).

-

3: Unidirectional circling.

-

4: Spontaneous circling or barrel rolling.

-

5: No spontaneous movement or death.

Infarct Volume Measurement

-

At a predetermined endpoint (e.g., 72 hours post-MCAO), euthanize the rat.

-

Carefully remove the brain and section it into 2 mm coronal slices.

-

Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

-

Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and use image analysis software to quantify the infarct volume. The infarct volume can be expressed as a percentage of the total hemispheric volume.

Visualization of Mechanisms and Workflows

Signaling Pathways

The following diagram illustrates the proposed neuroprotective mechanisms of this compound in the context of ischemic stroke.

Caption: Proposed neuroprotective mechanisms of this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in a rat model of stroke.

Caption: Experimental workflow for this compound in a rat MCAO model.

References

Application Note & Protocol: Quantification of Nizofenone in Human Plasma by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction